N-Ethylretinamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

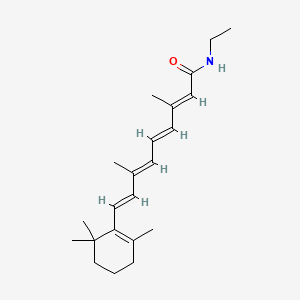

Estos son derivados oxigenados de 3,7-dimetil-1-(2,6,6-trimetilciclohex-1-enil)nona-1,3,5,7-tetraeno y sus derivados . N-Etilretinamida es específicamente la etilamida del ácido B-retinoico todo-trans . Se caracteriza por su aspecto cristalino amarillo pálido y tiene una fórmula molecular de C22H33NO .

Métodos De Preparación

N-Etilretinamida se prepara tratando una solución etérea de cloruro de todo-trans-retinoilo con etilamina a 0 °C, seguido de temperatura ambiente durante 4 horas y temperatura de reflujo durante 2 horas . El cloruro de ácido se prepara tratando el ácido todo-trans-retinoico con cloruro de tionilo . Este método asegura la formación de N-Etilretinamida con alta pureza y rendimiento.

Análisis De Reacciones Químicas

N-Etilretinamida experimenta varias reacciones químicas, que incluyen:

Oxidación: Esta reacción típicamente implica la conversión de N-Etilretinamida a sus productos oxidados correspondientes utilizando agentes oxidantes.

Reducción: Las reacciones de reducción pueden convertir N-Etilretinamida a sus formas reducidas utilizando agentes reductores.

Sustitución: N-Etilretinamida puede sufrir reacciones de sustitución donde un grupo funcional es reemplazado por otro.

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el hidruro de litio y aluminio, y varios nucleófilos para reacciones de sustitución. Los principales productos formados dependen de las condiciones de reacción y los reactivos específicos utilizados .

Aplicaciones Científicas De Investigación

N-Etilretinamida tiene varias aplicaciones de investigación científica:

Química: Se utiliza como compuesto modelo para estudiar el comportamiento de los retinoides y sus derivados.

Biología: N-Etilretinamida se utiliza en estudios biológicos para comprender sus efectos en los procesos celulares y su potencial como agente terapéutico.

Mecanismo De Acción

El mecanismo de acción de N-Etilretinamida implica su interacción con receptores nucleares, específicamente receptores de ácido retinoico (RAR). Al unirse a estos receptores, N-Etilretinamida modula la expresión de genes involucrados en la diferenciación celular, la proliferación y la apoptosis . Este mecanismo es similar al de otros retinoides, que se sabe que regulan varios procesos celulares a través de su interacción con RAR.

Comparación Con Compuestos Similares

N-Etilretinamida es única entre los retinoides debido a su estructura y propiedades específicas. Los compuestos similares incluyen:

Ácido todo-trans-retinoico: El compuesto padre del que se deriva N-Etilretinamida.

4-Hidroxifenilretinamida: Otro retinoide con actividades biológicas similares.

N-Metilretinamida: Un compuesto estructuralmente similar con diferentes propiedades farmacológicas.

N-Etilretinamida destaca por su grupo etilamida específico, que confiere propiedades químicas y biológicas únicas en comparación con otros retinoides .

Actividad Biológica

N-Ethylretinamide (NER) is a synthetic derivative of retinoic acid, a metabolite of vitamin A known for its significant biological activities, particularly in cellular differentiation, proliferation, and apoptosis. NER has garnered attention in various fields of biomedical research due to its potential therapeutic applications, including cancer prevention and treatment, as well as its effects on skin health and neurobiology.

- Cellular Differentiation and Proliferation : NER acts primarily through the retinoic acid receptors (RARs) and retinoid X receptors (RXRs), which are nuclear hormone receptors that regulate gene expression. By binding to these receptors, NER influences the transcription of genes involved in cell growth and differentiation .

- Antitumor Activity : Research indicates that NER exhibits antitumor properties. It has been shown to inhibit the growth of various cancer cell lines, including those from breast, prostate, and bladder cancers. In animal models, NER demonstrated cancer-preventive effects against urinary bladder carcinogenesis .

- Neuroprotective Effects : NER has been studied for its neuroprotective properties. It enhances neuronal differentiation and survival, potentially providing therapeutic benefits in neurodegenerative diseases .

Pharmacological Profile

The pharmacological profile of NER includes:

- Antiproliferative Activity : NER has been shown to inhibit the proliferation of cancer cells in vitro and in vivo.

- Induction of Apoptosis : By activating specific signaling pathways, NER promotes programmed cell death in malignant cells.

- Anti-inflammatory Effects : NER exhibits anti-inflammatory properties, which may contribute to its therapeutic potential in various inflammatory conditions.

Table 1: Summary of Biological Activities of this compound

Notable Research Findings

- Cancer Prevention : In studies involving mice and rats, NER was effective in reducing the incidence of urinary bladder cancer induced by chemical carcinogens. This suggests a potential role for NER in cancer chemoprevention .

- Skin Health : Clinical trials have indicated that topical application of NER can improve skin texture and reduce signs of aging by promoting cellular turnover and collagen synthesis .

- Neurodevelopmental Impacts : A study highlighted the effects of NER on neurodevelopmental processes, suggesting that it may play a role in mitigating neurodevelopmental disorders by promoting healthy neuronal differentiation .

Propiedades

Número CAS |

33631-41-3 |

|---|---|

Fórmula molecular |

C22H33NO |

Peso molecular |

327.5 g/mol |

Nombre IUPAC |

(2E,4E,6E,8E)-N-ethyl-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenamide |

InChI |

InChI=1S/C22H33NO/c1-7-23-21(24)16-18(3)11-8-10-17(2)13-14-20-19(4)12-9-15-22(20,5)6/h8,10-11,13-14,16H,7,9,12,15H2,1-6H3,(H,23,24)/b11-8+,14-13+,17-10+,18-16+ |

Clave InChI |

WKYDOCGICAMTKE-NBIQJRODSA-N |

SMILES |

CCNC(=O)C=C(C)C=CC=C(C)C=CC1=C(CCCC1(C)C)C |

SMILES isomérico |

CCNC(=O)/C=C(\C)/C=C/C=C(\C)/C=C/C1=C(CCCC1(C)C)C |

SMILES canónico |

CCNC(=O)C=C(C)C=CC=C(C)C=CC1=C(CCCC1(C)C)C |

Key on ui other cas no. |

33631-41-3 |

Sinónimos |

ethyl retinamide vitamin A acid ethylamide vitamin A acid ethylamide, (13-cis)-isome |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.